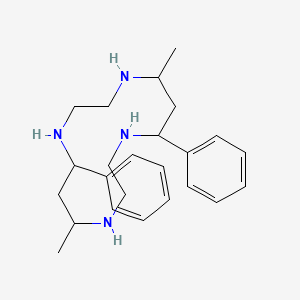
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of a broader class of tetraazamacrocycles, which are characterized by their four nitrogen atoms within a large ring structure.
准备方法
The synthesis of 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of benzylideneacetone with diaminoethane. This reaction forms the tetraazamacrocycle in a trans-trans-meso configuration . The preparation of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and reaction time, to achieve the desired yield and purity.
Industrial production methods for this compound are not well-documented, but the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key to industrial production would be the development of efficient and cost-effective synthetic routes that can be scaled up while maintaining the quality and consistency of the product.
化学反应分析
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, primarily involving its ability to form complexes with metal ions. Some of the common reactions include:
Complexation with Metal Ions: This compound forms stable complexes with metals such as nickel, copper, and cobalt. .
Oxidation and Reduction: The compound can undergo redox reactions, particularly when complexed with transition metals. These reactions can be influenced by the choice of oxidizing or reducing agents and the reaction environment.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in substitution reactions, where ligands attached to the metal center can be replaced by other ligands under suitable conditions.
The major products formed from these reactions are typically the metal complexes of the macrocycle, which exhibit unique properties depending on the metal ion and the reaction conditions.
科学研究应用
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: It is widely used in the study of coordination compounds due to its ability to form stable complexes with various metal ions.
Catalysis: The metal complexes of this compound can act as catalysts in various chemical reactions, including oxidation and reduction processes.
Medicinal Chemistry: The compound and its metal complexes are investigated for their potential therapeutic applications, including as antimicrobial and anticancer agents.
Material Science: The unique properties of the metal complexes make them suitable for use in the development of new materials with specific electronic, magnetic, or optical properties.
作用机制
The mechanism by which 5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, forming a stable structure that can influence the reactivity and properties of the metal center. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the nature of the complex formed .
相似化合物的比较
5,12-Dimethyl-7,14-diphenyl-1,4,8,11-tetraazacyclotetradecane can be compared with other similar tetraazamacrocycles, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound lacks the methyl and phenyl substituents, which can influence its complexation properties and reactivity.
5,7,7,12,14,14-Hexamethyl-1,4,8,11-tetraazacyclotetradecane: This compound has additional methyl groups, which can affect its steric and electronic properties.
5,12-Dimethyl-1,4,8,11-tetraazacyclotetradecane: Similar to the target compound but without the phenyl groups, which can impact its ability to form stable complexes with certain metal ions.
The uniqueness of this compound lies in its specific substituents, which can enhance its stability and reactivity in forming metal complexes, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
82043-40-1 |
|---|---|
分子式 |
C24H36N4 |
分子量 |
380.6 g/mol |
IUPAC 名称 |
5,12-dimethyl-7,14-diphenyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C24H36N4/c1-19-17-23(21-9-5-3-6-10-21)27-16-14-26-20(2)18-24(28-15-13-25-19)22-11-7-4-8-12-22/h3-12,19-20,23-28H,13-18H2,1-2H3 |
InChI 键 |
NBZVMZJMVVWIJD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NCCNC(CC(NCCN1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


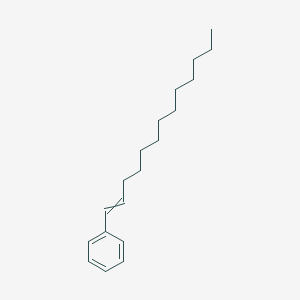
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
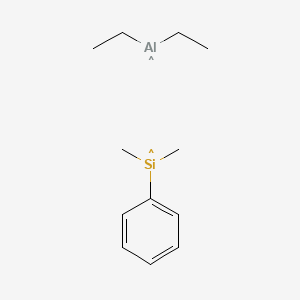
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
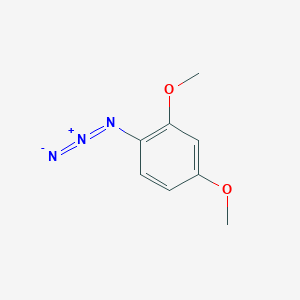
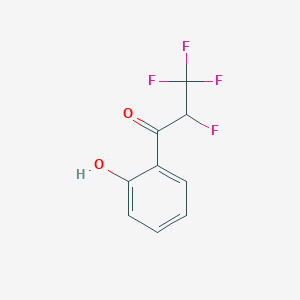
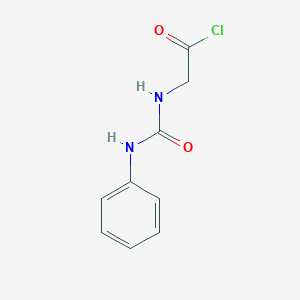

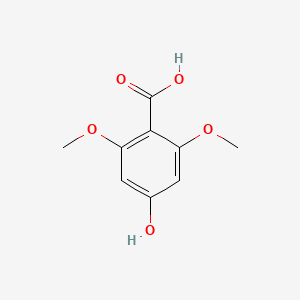
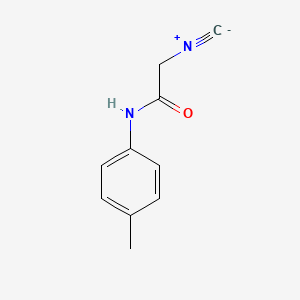
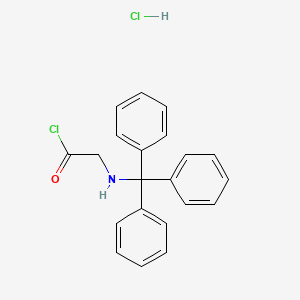
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
